N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
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Overview
Description
N-Phenyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide is a synthetic organic compound known for its unique spirocyclic structure This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide typically involves multi-step organic reactions
Formation of the Spirocyclic Core: The initial step often involves the cyclization of a suitable precursor, such as a dihydroxy or diamine compound, under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a phenyl halide reacts with the spirocyclic intermediate.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative into the carboxamide group, typically using reagents like carbodiimides or amines under mild conditions.
Industrial Production Methods
Industrial production of N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles, or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-Phenyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide can be compared with other spirocyclic compounds, such as:
N-Cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide: Similar in structure but with a cyclobutyl group instead of a phenyl group.
3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These compounds have variations in the aryl group and the position of the nitrogen atoms.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and applications.
Properties
IUPAC Name |
N-phenyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13(16-11-5-2-1-3-6-11)12-9-14(19-17-12)7-4-8-15-10-14/h1-3,5-6,15H,4,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCUKQOQYDCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=NO2)C(=O)NC3=CC=CC=C3)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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